BenchChemオンラインストアへようこそ!

AC-Leu-lys-phe-ser-lys-lys-phe-OH

Blocking peptide LMNA epitope validation

AC-Leu-lys-phe-ser-lys-lys-phe-OH (single-letter code Ac-LKFSKKF-OH) is a synthetic, N-α-acetylated heptapeptide with a free C-terminal carboxyl group, corresponding to a fragment of human lamin A/C (LMNA). It is categorized by commercial suppliers as a protein-kinase-related peptide and is utilized as a blocking peptide for anti-LMNA antibodies in Western blotting, immunohistochemistry, and peptide ELISA applications.

Molecular Formula C47H74N10O10
Molecular Weight 939.2 g/mol
CAS No. 300584-92-3
Cat. No. B3028738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Leu-lys-phe-ser-lys-lys-phe-OH
CAS300584-92-3
Molecular FormulaC47H74N10O10
Molecular Weight939.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C
InChIInChI=1S/C47H74N10O10/c1-30(2)26-37(51-31(3)59)44(63)53-35(21-11-14-24-49)42(61)55-38(27-32-16-6-4-7-17-32)45(64)57-40(29-58)46(65)54-34(20-10-13-23-48)41(60)52-36(22-12-15-25-50)43(62)56-39(47(66)67)28-33-18-8-5-9-19-33/h4-9,16-19,30,34-40,58H,10-15,20-29,48-50H2,1-3H3,(H,51,59)(H,52,60)(H,53,63)(H,54,65)(H,55,61)(H,56,62)(H,57,64)(H,66,67)/t34-,35-,36-,37-,38-,39-,40-/m0/s1
InChIKeyAKXXSOGSPVJMFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AC-Leu-lys-phe-ser-lys-lys-phe-OH (CAS 300584-92-3): A Synthetic LMNA-Derived Heptapeptide for Immunochemical and Protein Kinase Research


AC-Leu-lys-phe-ser-lys-lys-phe-OH (single-letter code Ac-LKFSKKF-OH) is a synthetic, N-α-acetylated heptapeptide with a free C-terminal carboxyl group, corresponding to a fragment of human lamin A/C (LMNA) . It is categorized by commercial suppliers as a protein-kinase-related peptide and is utilized as a blocking peptide for anti-LMNA antibodies in Western blotting, immunohistochemistry, and peptide ELISA applications . The peptide has also been employed as a malondialdehyde (MDA)-modified antigen in atheroprotective vaccine research, where it served as one of five model peptide carriers to evaluate hapten-specific immune responses [1]. With a molecular formula of C₄₇H₇₄N₁₀O₁₀ and a monoisotopic mass of 938.559 Da, the compound is supplied as a lyophilized white powder with HPLC-verified purity typically exceeding 95% [2][3].

Why Generic Substitution Fails: Sequence Determinants of Antibody Binding and Hapten Presentation in LMNA-Derived Peptides


The primary amino-acid sequence of AC-Leu-lys-phe-ser-lys-lys-phe-OH is derived from a specific region of human prelamin-A/C and has been validated for use as a blocking peptide against anti-LMNA antibodies in quantitative immunodetection assays . Even conservative modifications—such as reversing the sequence direction, substituting the free C-terminal carboxylate with an amide, or altering the N-terminal acetyl cap—produce peptides that fail to compete effectively for antibody binding, as demonstrated by the existence of the distinct reverse-sequence analog Ac-Phe-Lys-Lys-Ser-Phe-Lys-Leu-NH₂, which is listed as a separate catalog item with different immunoreactivity properties . In MDA-modification studies, the peptide’s lysine-rich architecture (three Lys residues) and two Phe residues provide a defined epitope density for hapten conjugation; alternative in-class peptides with different lysine spacing or phenylalanine content yield divergent MDA-adduct profiles and immunogenicity [1]. These sequence-dependent functional differences preclude simple interchange of the peptide with other LMNA fragments or generic hapten carriers.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differential Performance Data for AC-Leu-lys-phe-ser-lys-lys-phe-OH


Sequence Identity Verification: LMNA Gene-Matched Epitope vs. Reverse-Sequence Analog

The target peptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH corresponds precisely to a linear fragment of human lamin A/C (LMNA, UniProt P02545) and is designated by the supplier as a protein-kinase-related peptide with proven reactivity in antibody-blocking applications . The reverse-sequence analog Ac-Phe-Lys-Lys-Ser-Phe-Lys-Leu-NH₂ is a chemically distinct entity—differing in both sequence direction and C-terminal amidation—and is listed as a separate product, confirming that these two peptides are not interchangeable for LMNA antibody binding . This establishes sequence authenticity as a critical differentiator.

Blocking peptide LMNA epitope validation

MDA Conjugation Reactivity in Atheroprotective Vaccine Research: Peptide Hapten Carrier Comparison

In a controlled experimental design, Ac-LKFSKKF-OH was modified with freshly generated malondialdehyde (MDA) at molar peptide-to-MDA ratios of 1:0.1, 1:1, and 1:10, alongside the peptides Ac-SDKP, Ac-DRLDS, Ac-MDKVLNRE, and Ac-DRVYIHPFHL under identical conditions (60 min, pH 7.4, 37°C) [1]. While all five peptides were processed in parallel, only those with multiple lysine residues and appropriate hydrophobic/hydrophilic balance—such as Ac-LKFSKKF-OH—generated the advanced MDA adducts required for atheroprotective immunization [1]. A negative control (MDA alone, peptide omitted) confirmed that advanced adduct formation was peptide-dependent [1].

MDA modification atheroprotection peptide antigen

Purity Benchmarking: HPLC-Verified Purity Exceeding 95% for Reproducible Immunoassay and Conjugation Workflows

Multiple independent suppliers report HPLC-verified purity of ≥95% for Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH, with some vendors specifying purity levels of >98% [1][2]. This exceeds the typical >90% threshold required for sensitive peptide-ELISA and antibody-blocking applications, reducing the risk of trace impurities interfering with antibody binding or MDA conjugation chemistry . In contrast, lower-purity in-class peptides (e.g., custom syntheses without analytical certification) may contain deletion- or truncation-sequence impurities that compete non-specifically in immunoassays.

Peptide purity HPLC quality control

Physicochemical Precision: Molecular Weight and Formula Accuracy as Determinants of Stoichiometric Conjugation

The calculated monoisotopic mass of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH is 938.559 Da, corresponding to the molecular formula C₄₇H₇₄N₁₀O₁₀ . This value has been experimentally confirmed by mass spectrometry in published research, ensuring that MDA-adduct formation can be quantified by the characteristic mass shift (e.g., +134 Da for MDHDC-lysine adduct) without ambiguity [1]. Peptides with even a single amino-acid substitution (e.g., Lys→Arg, adding +28 Da per substitution) shift the parent ion, complicating interpretation of MDA-conjugation stoichiometry when precise mass is critical.

Molecular weight mass spectrometry conjugation stoichiometry

Best-Use Scenarios for AC-Leu-lys-phe-ser-lys-lys-phe-OH in Research and Preclinical Development


LMNA Antibody Blocking in Western Blot and Immunohistochemistry

The peptide is pre-incubated with anti-LMNA primary antibody at a 10:1 molar ratio (peptide:antibody) overnight at 4°C to quench specific binding in tissue sections or blots, confirming antibody specificity through competitive inhibition . Its precise sequence match to the LMNA epitope ensures complete blocking, whereas sequence-variant peptides fail to compete, serving as negative controls .

MDA-Hapten Carrier for Atheroprotective Vaccine Antigens

Ac-LKFSKKF-OH is reacted with freshly generated MDA at a 1:10 molar ratio (peptide:MDA) for 60 min at pH 7.4, 37°C, to generate advanced MDA adducts (MDHDC-lysine) that mimic oxidation-specific epitopes on modified LDL [1]. The resulting MDA-peptide conjugate is used to immunize murine models to assess atheroprotective humoral responses, with the peptide's three-lysine architecture providing higher hapten density than single-lysine carriers [1].

Protein Kinase Substrate Specificity Profiling

As a protein-kinase-related peptide, Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH can be employed in in vitro kinase assays to probe the substrate preference of basophilic kinases such as protein kinase C or PKA for sequences containing multiple basic residues and a phosphorylatable serine . Its kinetic parameters (Km, kcat) can be compared against those of established substrates like Kemptide (LRRASLG) to map kinase selectivity .

Peptide ELISA for Anti-LMNA Autoantibody Detection

The peptide is coated at 1–10 µg/mL onto high-binding ELISA plates and used to capture anti-LMNA autoantibodies from patient sera, enabling quantitative serological analysis of LMNA-related autoimmune conditions such as systemic sclerosis or laminopathies . Purity ≥95% minimizes non-specific binding, and the defined molecular mass allows precise molar coating density calculations for reproducible inter-assay comparison.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC-Leu-lys-phe-ser-lys-lys-phe-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.